1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine
CAS No.:
Cat. No.: VC11021099
Molecular Formula: C17H20N4O3
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine -](/images/structure/VC11021099.png)
Specification
Molecular Formula | C17H20N4O3 |
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Molecular Weight | 328.4 g/mol |
IUPAC Name | [4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Standard InChI | InChI=1S/C17H20N4O3/c1-18-8-2-3-16(18)13-19-9-11-20(12-10-19)17(22)14-4-6-15(7-5-14)21(23)24/h2-8H,9-13H2,1H3 |
Standard InChI Key | GSTXZBGLJXMHDE-UHFFFAOYSA-N |
SMILES | CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The piperazine core () serves as the central scaffold, with substitutions at the 1- and 4-positions conferring distinct electronic and steric properties. The 4-nitrobenzoyl group introduces a strong electron-withdrawing nitro group () at the para position of the benzoyl moiety, enhancing the molecule’s polarity and potential for hydrogen bonding. Conversely, the (1-methyl-1H-pyrrol-2-yl)methyl group contributes a heteroaromatic system, which may facilitate π-π stacking interactions with biological targets .
Key Structural Features:
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Piperazine Ring: Provides conformational flexibility and two nitrogen atoms capable of hydrogen bonding .
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4-Nitrobenzoyl Group: Increases solubility via polarity and participates in electron-deficient aromatic interactions .
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(1-Methyl-1H-pyrrol-2-yl)methyl Substituent: Introduces steric bulk and modulates lipophilicity .
Physicochemical Profile
Property | Value |
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Molecular Formula | |
Molecular Weight | 358.3 g/mol |
Calculated logP | ~2.1 (estimated) |
Hydrogen Bond Donors | 1 (piperazine N-H) |
Hydrogen Bond Acceptors | 7 (nitro, carbonyl, pyrrole) |
The nitro group () and carbonyl () significantly influence solubility, with predicted aqueous solubility of approximately 0.1 mg/mL at pH 7.4 . The compound’s moderate logP suggests balanced lipophilicity, ideal for blood-brain barrier penetration in CNS-targeted therapies .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine can be conceptualized in two key steps:
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Acylation of Piperazine: Introduction of the 4-nitrobenzoyl group via nucleophilic acyl substitution.
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Alkylation at the 1-Position: Coupling of the (1-methyl-1H-pyrrol-2-yl)methyl group using alkylating agents.
Step 1: 4-(4-Nitrobenzoyl)piperazine
Piperazine reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0°C. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon, yielding 4-(4-nitrobenzoyl)piperazine .
Step 2: N-Alkylation with (1-Methyl-1H-pyrrol-2-yl)methyl Bromide
The secondary amine of 4-(4-nitrobenzoyl)piperazine undergoes alkylation using (1-methyl-1H-pyrrol-2-yl)methyl bromide. Sodium hydride () in tetrahydrofuran (THF) at 0°C facilitates deprotonation, followed by nucleophilic substitution to install the pyrrole-containing side chain .
Reaction Conditions:
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Solvent: THF
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Base: (2.5 equiv)
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Temperature: 0°C to room temperature
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Time: 4–6 hours
Yield: ~60–70% (estimated based on analogous syntheses) .
Analytical Characterization
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NMR: Key signals include pyrrole protons ( 6.1–6.3 ppm), piperazine methylenes ( 2.5–3.5 ppm), and nitrobenzoyl aromatic protons ( 8.0–8.3 ppm) .
Biological Activities and Hypothesized Mechanisms
Antimicrobial and Antifungal Activity
Nitro-containing piperazine derivatives demonstrate broad-spectrum antimicrobial effects. For instance, analogs with nitroimidazole substituents show activity against Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL) . The nitro group’s electron-deficient nature may disrupt microbial electron transport chains or DNA synthesis .
Neuropharmacological Applications
Piperazine’s ability to cross the blood-brain barrier positions this compound as a candidate for CNS disorders. Structural analogs have been explored as serotonin receptor modulators, suggesting potential antidepressant or antipsychotic applications .
Comparative Analysis with Structural Analogs
Compound | Biological Activity | IC / MIC |
---|---|---|
4-Nitroimidazole-piperazine | Anticancer (MCF-7) | 2 μM |
Piperazine-naphthyridine | Antiviral | Not reported |
1-Methylpyrrole-piperazine | Anti-inflammatory | 10 μM (COX-2 inhibition) |
The query compound’s nitrobenzoyl group may enhance DNA intercalation compared to nitroimidazole derivatives, while the pyrrole moiety could improve target selectivity over triazole-containing analogs .
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